O-Ethyl thiocarbamate

Catalog No.
S1898557
CAS No.
625-57-0
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Ethyl thiocarbamate

CAS Number

625-57-0

Product Name

O-Ethyl thiocarbamate

IUPAC Name

O-ethyl carbamothioate

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6)

InChI Key

PWZUZQNZVZKCBI-UHFFFAOYSA-N

SMILES

CCOC(=S)N

Canonical SMILES

CCOC(=S)N

There is limited information currently available on the specific scientific research applications of O-Ethyl Thiocarbamate. Most references to the compound focus on its industrial uses in mineral processing ().

  • Biological Activity: Some Thiocarbamates have been investigated for their potential biological activity, including fungicidal and herbicidal properties (). Research suggests that the way Thiocarbamates interact with specific enzymes in cells may be responsible for these effects. More investigation would be needed to determine if O-Ethyl Thiocarbamate exhibits similar properties.
  • Precursors for Organic Synthesis: Thiocarbamates can act as precursors for the synthesis of other organic compounds. For example, they can be used to create dithiocarbamates, which have various industrial applications (). While there is no current research on O-Ethyl Thiocarbamate in this context, it's possible that future studies could explore its potential as a synthetic intermediate.

O-Ethyl thiocarbamate is a member of the thiocarbamate family, which are sulfur analogues of carbamates. Characterized by the presence of a thiocarbonyl group directly connected to nitrogen, this compound is notable for its significant biological activity and various industrial applications, particularly as a collector in sulfide ore flotation processes. Its chemical formula is C₅H₉N₁S, and it is recognized for its unique properties that differentiate it from other organosulfur compounds.

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: It can undergo reduction reactions, converting it back to its corresponding thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow the ethyl group to be replaced by various alkyl or aryl groups under basic conditions.

Major Products

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Corresponding thiol.
  • Substitution: Various alkyl or aryl thiocarbamates.

Thiocarbamates, including O-Ethyl thiocarbamate, exhibit notable biological activities. They are used clinically as topical treatments against dermatophytes and have shown potential in various pharmacological applications. The mechanism of action often involves the disruption of cellular processes in target organisms, making them effective in antifungal treatments . Additionally, some studies suggest that thiocarbamates may interact with specific biological pathways, contributing to their therapeutic effects.

O-Ethyl thiocarbamate can be synthesized through several methods:

  • One-Step Catalytic Method: This method involves the direct synthesis of thionocarbamate by reacting xanthate with aliphatic amines in the presence of a catalyst.
  • Xanthate Esterification-Aminolysis Method: This two-step process includes esterification followed by aminolysis, which is favored for industrial production due to higher yield and efficiency compared to the one-step method .

O-Isopropyl-N-ethyl thiocarbamateSimilar structure with different alkyl groupsUsed in various industrial applicationsO-Butyl-N-butyl thiocarbamateDistinct alkyl groups affecting propertiesEmployed in agricultural chemistryDithiocarbamatesContains two sulfur atomsUsed as fungicides and vulcanization accelerators

These compounds share structural similarities but differ in their specific applications and chemical properties. O-Ethyl thiocarbamate's unique ethyl group contributes to its distinct reactivity and utility compared to its counterparts.

Research on O-Ethyl thiocarbamate has indicated its interactions with various biological systems. Studies have focused on its efficacy against dermatophytes and other fungal pathogens. The compound's ability to disrupt cellular integrity in target organisms highlights its potential as an antifungal agent. Furthermore, investigations into its biochemical pathways have provided insights into how it affects cellular functions at the molecular level .

XLogP3

0.5

Melting Point

41.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-57-0

Dates

Modify: 2023-08-16

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